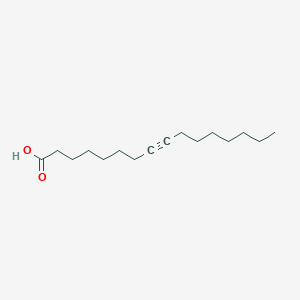
8-Hexadecynoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Hexadecynoic acid is a long-chain fatty acid with a triple bond at the eighth carbon position
準備方法
Synthetic Routes and Reaction Conditions: 8-Hexadecynoic acid can be synthesized through various methods, including the alkylation of terminal alkynes with long-chain alkyl halides. One common approach involves the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, which combines an alkyne with an alkyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
化学反応の分析
Types of Reactions: 8-Hexadecynoic acid undergoes various chemical reactions, including:
Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.
Reduction: Hydrogenation of the triple bond can yield saturated fatty acids.
Substitution: The terminal alkyne can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or osmium tetroxide can be used as oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Sodium amide or lithium diisopropylamide (LDA) as bases for deprotonation.
Major Products Formed:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of saturated fatty acids.
Substitution: Formation of substituted alkynes.
科学的研究の応用
8-Hexadecynoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways and cellular functions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 8-Hexadecynoic acid involves its interaction with various molecular targets and pathways. The triple bond in the molecule allows it to participate in unique chemical reactions, which can modulate biological activities. For example, it may inhibit specific enzymes or interact with cellular membranes, affecting their function and integrity.
類似化合物との比較
7,10-Dihydroxy-8(E)-hexadecenoic acid: A hydroxy fatty acid with similar chain length but different functional groups.
Palmitoleic acid: An unsaturated fatty acid with a double bond at the ninth carbon position.
Oleic acid: A monounsaturated fatty acid with a double bond at the ninth carbon position.
Uniqueness: 8-Hexadecynoic acid is unique due to its triple bond, which imparts distinct chemical reactivity and potential biological activities compared to other similar long-chain fatty acids. This uniqueness makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
90284-25-6 |
|---|---|
分子式 |
C16H28O2 |
分子量 |
252.39 g/mol |
IUPAC名 |
hexadec-8-ynoic acid |
InChI |
InChI=1S/C16H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-7,10-15H2,1H3,(H,17,18) |
InChIキー |
OGXDPOIXMXFWHX-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC#CCCCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Propanediol, 2-[(3-aminopropyl)amino]-2-(hydroxymethyl)-](/img/structure/B14350093.png)
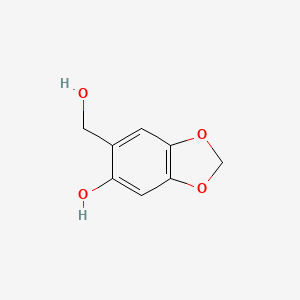
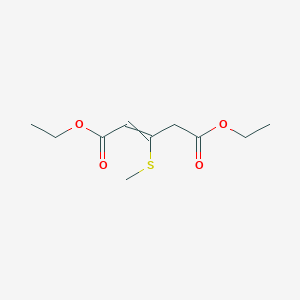
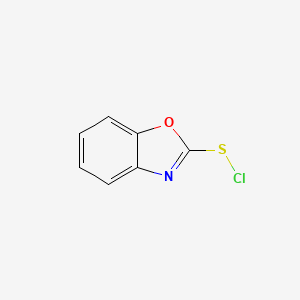
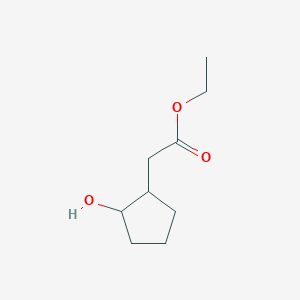
![3-[4-(Methylsulfanyl)phenyl]imidazolidine-2,4-dione](/img/structure/B14350141.png)
![Methyl 4-[4-(4-methoxy-4-oxobut-2-enoyl)-2,5-dimethylpiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B14350146.png)
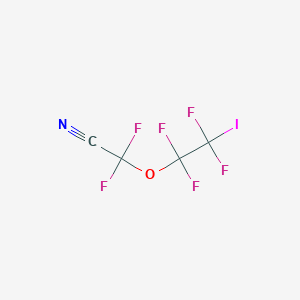

![1-[2-(Naphthalen-1-yl)ethyl]-4-[2-(pyrrolidin-1-yl)ethyl]piperazine](/img/structure/B14350161.png)

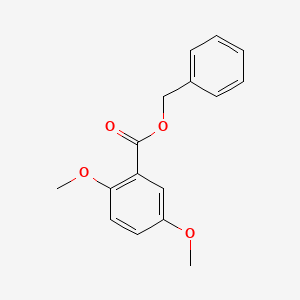
silane](/img/structure/B14350178.png)

